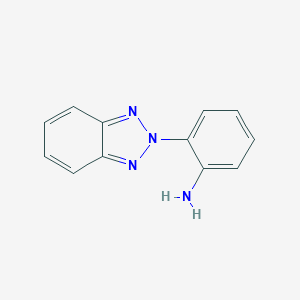

2-(o-Aminophenyl)-2H-benzotriazole

Description

Propriétés

Numéro CAS |

1211-08-1 |

|---|---|

Formule moléculaire |

C12H10N4 |

Poids moléculaire |

210.23 g/mol |

Nom IUPAC |

2-(benzotriazol-2-yl)aniline |

InChI |

InChI=1S/C12H10N4/c13-9-5-1-4-8-12(9)16-14-10-6-2-3-7-11(10)15-16/h1-8H,13H2 |

Clé InChI |

WEZAEJUVUHTITP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N)N2N=C3C=CC=CC3=N2 |

SMILES canonique |

C1=CC=C(C(=C1)N)N2N=C3C=CC=CC3=N2 |

Autres numéros CAS |

1211-08-1 |

Synonymes |

2-(2H-Benzotriazol-2-yl)benzenamine |

Origine du produit |

United States |

Technical Guide: UV-Vis Absorption & Photophysics of 2-(o-Aminophenyl)-2H-benzotriazole

The following technical guide details the UV-Vis absorption and photophysical properties of 2-(o-Aminophenyl)-2H-benzotriazole (also known as 2-(2-aminophenyl)benzotriazole or 2-NH₂-BTZ).

Introduction & Chemical Identity

2-(o-Aminophenyl)-2H-benzotriazole (CAS: 1886-46-0) is a photophysically active compound belonging to the class of 2-arylbenzotriazoles. While its structural analog, 2-(2-hydroxyphenyl)benzotriazole (Tinuvin P) , is a ubiquitous industrial UV stabilizer, the amino derivative is primarily utilized in research as a fluorescent probe and a model system for studying Excited-State Intramolecular Proton Transfer (ESIPT) .

Structural Significance

The molecule features a benzotriazole ring linked to an aniline ring at the ortho position. This proximity allows for an intramolecular hydrogen bond (IMHB) between the amino hydrogen (-NH₂) and the triazole nitrogen (-N=).

-

Hydroxy Analog (Tinuvin P): Strong O-H...N bond

Ultrafast ESIPT -

Amino Analog (2-NH₂-BTZ): Weaker N-H...N bond

Slower/Reversible ESIPT

| Feature | Hydroxy-Benzotriazole (Tinuvin P) | Amino-Benzotriazole (2-NH₂-BTZ) |

| H-Bond Donor | Hydroxyl (-OH) | Amine (-NH₂) |

| ESIPT Barrier | Near Zero (Barrierless) | Moderate |

| Primary Decay | Internal Conversion (Heat) | Fluorescence (Light) |

| Stokes Shift | Large (~6000-10000 cm⁻¹) | Large (~5000-9000 cm⁻¹) |

| Application | Polymer UV Stabilization | Fluorescent Sensing, ESIPT Studies |

Photophysical Mechanism: The ESIPT Cycle

The absorption and emission properties of 2-(o-aminophenyl)-2H-benzotriazole are governed by the ESIPT mechanism. Upon UV excitation, the proton on the amino group transfers to the benzotriazole nitrogen, creating a phototautomer with distinct electronic properties.

Mechanism Diagram

The following diagram illustrates the four-level photocycle:

-

Enol-Amine (E): Ground state, stabilized by intramolecular H-bond.

-

Excited Enol (E):* Franck-Condon excited state.

-

Excited Keto-Imine (K):* Proton transfer species (zwitterionic character).

-

Ground Keto-Imine (K): Unstable ground state, rapidly reverts to E.

Caption: The ESIPT photocycle of 2-(o-aminophenyl)-2H-benzotriazole. The N-H...N hydrogen bond facilitates proton transfer in the excited state.

UV-Vis Spectral Characteristics

The absorption spectrum is characterized by two primary bands. The position and intensity are sensitive to solvent polarity due to the charge-transfer nature of the transition.

Quantitative Spectral Data (Typical Values)

Note: Exact values vary slightly by solvent and specific derivative substitution.

| Parameter | Value / Range | Description |

| Absorption | 320 – 360 nm | Primary |

| Molar Extinction ( | 12,000 – 18,000 M⁻¹cm⁻¹ | High absorptivity, typical of conjugated aromatic systems. |

| Emission | 450 – 520 nm | Green/Yellow emission resulting from the Keto-Imine (K*) tautomer. |

| Stokes Shift | ~6,000 – 9,000 cm⁻¹ | Large shift characteristic of ESIPT, separating absorption and emission bands significantly. |

| Quantum Yield ( | 0.05 – 0.30 | Moderate. Much higher than the hydroxy-analog (<0.001), making it useful as a probe. |

Solvent Effects (Solvatochromism)

The amino-benzotriazole system is highly solvatochromic.

-

Non-Polar Solvents (e.g., Cyclohexane, Toluene):

-

Mechanism: The intramolecular H-bond is stable. ESIPT is efficient.[1]

-

Spectrum: Single emission band (Keto form) at ~480-500 nm.

-

-

Polar/Protic Solvents (e.g., Ethanol, DMSO):

-

Mechanism: Intermolecular H-bonding with the solvent competes with the intramolecular bond.

-

Spectrum: Appearance of a secondary "normal" emission band (Enol form) at ~380-400 nm (Dual Emission). The ESIPT band may blue-shift or decrease in intensity.

-

Experimental Protocols

To obtain accurate UV-Vis and fluorescence spectra, strict control of solvent purity and concentration is required to prevent aggregation or pH-induced artifacts.

Protocol: Spectral Characterization Workflow

Caption: Step-by-step workflow for characterizing the photophysics of amino-benzotriazoles.

Critical Considerations

-

pH Sensitivity: The amino group can be protonated in acidic media (forming -NH₃⁺), which destroys the intramolecular H-bond and kills the ESIPT process. Ensure neutral pH.

-

Photostability: Unlike the hydroxy-analog, the amino-derivative is less photostable over long exposures. Minimize light exposure during preparation.

Applications & References

Key Applications

-

Fluorescent Probes: Used to sense local polarity or hydrogen-bonding capacity of microenvironments (e.g., in protein binding pockets or micelles).

-

Polymer Chemistry: Used as a model to study the degradation mechanisms of UV stabilizers.

-

Metal Ion Sensing: The amino group and triazole nitrogen can chelate metal ions (e.g., Zn²⁺, Cu²⁺), causing a spectral shift or quenching.

References

- Title: Excited-state intramolecular proton transfer in 2-(2'-aminophenyl)benzothiazole and related compounds.

-

Comparison with Tinuvin P

-

Synthesis & Spectral Properties

- Title: Synthesis and Photophysical Properties of Benzotriazole-Derived Unn

- Source:Journal of Organic Chemistry.

- Context: Confirms fluorescence in amino-conjugated benzotriazoles (384–454 nm emission).

-

Link:

-

General Photophysics Data

-

Title: UV/Vis+ Photochemistry Database.[5]

- Source:Science-SoftCon.

-

Link:

-

Sources

- 1. 2-(2-Hydroxyphenyl)-2H-benzotriazole UV Absorber [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy 2-(2-Hydroxyphenyl)-2h-benzotriazole | 10096-91-0 [smolecule.com]

- 4. 2-(2-Hydroxyphenyl)-2H-benzotriazoles - Wikipedia [en.wikipedia.org]

- 5. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(o-Aminophenyl)-2H-benzotriazole Derivatives

Foreword: Proactive Stability Profiling in Drug Development

In the landscape of modern drug discovery and development, the thermodynamic stability of an active pharmaceutical ingredient (API) and its intermediates is not merely a checkbox in regulatory filings; it is a cornerstone of a robust and safe manufacturing process. The 2-(o-Aminophenyl)-2H-benzotriazole scaffold and its derivatives are of increasing interest due to their unique photophysical properties and potential applications as UV absorbers and in materials science. However, the inherent energetic nature of the benzotriazole ring system, coupled with the reactivity of the aminophenyl moiety, necessitates a thorough and proactive evaluation of their thermal stability. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for assessing the thermodynamic stability of this important class of compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

The Synthetic Pathway: A Reductive Cyclization Approach

The most common and industrially scalable route to 2-(o-Aminophenyl)-2H-benzotriazole derivatives involves the reductive cyclization of a corresponding 2-nitroazobenzene precursor. This multi-step synthesis offers a versatile platform for introducing a variety of substituents.

A typical synthetic route commences with the diazotization of an o-nitroaniline, followed by coupling with a phenol to generate a 2-[(nitrophenyl)azo]phenol intermediate. This intermediate is then subjected to reductive cyclization to yield the 2-(hydroxyphenyl)-2H-benzotriazole. Subsequent chemical modifications can be performed to arrive at the target aminophenyl derivative. A more direct approach involves the reduction of a 1-(2-nitroaryl)-1H-benzotriazole.[1]

The choice of reducing agent is critical and can influence both the yield and the impurity profile. Common reducing systems include glucose in the presence of a catalyst, or zinc powder in an alkaline medium.[2] Benzyl alcohol in the presence of sodium hydroxide has also been shown to be effective for the reductive cyclization of 2-[(nitrophenyl)azo]phenols.[3]

Caption: Generalized synthetic pathway to 2-(o-Aminophenyl)-2H-benzotriazole.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is essential for a comprehensive understanding of the thermodynamic stability of 2-(o-Aminophenyl)-2H-benzotriazole derivatives. The following techniques provide critical data on decomposition temperatures, energy release, and the potential for thermal runaway.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are foundational techniques for thermal analysis. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4][5]

-

Instrument Calibration: Calibrate the TGA instrument for mass using certified weights and the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, zinc).[6]

-

Sample Preparation: Accurately weigh 3-5 mg of the 2-(o-Aminophenyl)-2H-benzotriazole derivative into an aluminum pan. For DSC, hermetically seal the pan with a pierced lid to allow for the release of any gaseous decomposition products.[7]

-

TGA Analysis:

-

Place the sample in the TGA furnace.

-

Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).[7]

-

Record the mass loss as a function of temperature.

-

-

DSC Analysis:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample at a constant heating rate (e.g., 10 °C/min) over a temperature range that encompasses any expected thermal events.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% and 10% mass loss occur (Td5 and Td10).

-

From the DSC curve, identify endothermic events (e.g., melting) and exothermic events (decomposition). Determine the onset temperature, peak temperature, and enthalpy of decomposition (ΔHd).

-

| Parameter | Description | Typical Expected Range for Benzotriazoles |

| Tonset (°C) | Onset temperature of decomposition | 200 - 350 |

| Tpeak (°C) | Peak temperature of decomposition exotherm | 220 - 380 |

| ΔHd (J/g) | Enthalpy of decomposition | -500 to -2000 |

| Mass Loss (%) | Total mass loss upon decomposition | Varies depending on decomposition products |

Table 1: Key parameters obtained from TGA-DSC analysis.

Caption: Experimental workflow for TGA-DSC analysis.

Accelerating Rate Calorimetry (ARC)

For compounds with significant exothermic decomposition, ARC is an indispensable tool for assessing the potential for thermal runaway. ARC experiments simulate a worst-case adiabatic scenario, where no heat is lost to the surroundings.[8] This technique measures the time, temperature, and pressure profiles of an exothermic reaction under adiabatic conditions.

-

Sample Preparation: A larger sample size (typically 1-5 g) is loaded into a robust, spherical sample bomb (e.g., titanium or Hastelloy).

-

Instrument Setup: The sample bomb is placed within the ARC calorimeter, which consists of a heated jacket and multiple thermocouples to monitor both the sample and jacket temperatures.

-

Heat-Wait-Seek Mode: The instrument operates in a heat-wait-seek mode. The sample is heated in small steps (e.g., 5 °C), followed by a waiting period to achieve thermal equilibrium. The instrument then seeks for any self-heating of the sample.

-

Exotherm Detection: If the rate of temperature rise due to self-heating exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode. The jacket heaters then track the sample temperature to prevent any heat loss.

-

Data Acquisition: The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

-

Data Analysis: Key parameters derived from ARC data include the onset temperature of self-heating, the time to maximum rate (TMR), and the adiabatic temperature rise.

| Parameter | Description | Significance for Safety Assessment |

| Tonset (°C) | Temperature at which self-heating begins | Indicates the temperature at which a runaway reaction may initiate. |

| TMR (min) | Time to maximum rate of decomposition | A shorter TMR indicates a more rapid and hazardous reaction. |

| Adiabatic ΔT (°C) | Total temperature rise under adiabatic conditions | Relates to the total energy released and the potential severity of a runaway. |

| Pressure Rise (bar/min) | Rate of pressure increase due to gas generation | Critical for designing appropriate pressure relief systems. |

Table 2: Key parameters obtained from ARC analysis.

Computational Modeling of Thermodynamic Stability

In silico methods, particularly those based on density functional theory (DFT), provide invaluable insights into the intrinsic stability of molecules and their decomposition pathways.[9] These computational approaches can be used to predict key thermodynamic parameters and to elucidate reaction mechanisms that may be difficult to probe experimentally.

Calculation of Enthalpy of Formation

The gas-phase standard molar enthalpy of formation (ΔfH°(g)) is a fundamental measure of a molecule's thermodynamic stability. This can be calculated using high-level ab initio methods, such as G3(MP2)//B3LYP, through the use of isodesmic reactions.[10] Isodesmic reactions are hypothetical reactions in which the number and types of bonds are conserved on both sides of the equation, leading to a cancellation of errors in the quantum chemical calculations.

Bond Dissociation Energy (BDE) Analysis

The initial step in the thermal decomposition of many energetic materials is the homolytic cleavage of the weakest bond. Calculating the BDE for all bonds in the 2-(o-Aminophenyl)-2H-benzotriazole molecule can identify the most likely initiation step for decomposition. The C-NO2 bond is often the trigger point in nitro-substituted energetic compounds.[11] For the aminophenyl derivative, the N-N bonds within the triazole ring and the C-N bond connecting the phenyl group are likely candidates for the weakest links.

Elucidation of Decomposition Pathways

Computational modeling can be used to map the potential energy surface for various decomposition pathways. This involves identifying transition states and calculating the activation energies for different reaction steps. For benzotriazoles, decomposition can proceed through various mechanisms, including the extrusion of molecular nitrogen (N2), which is a highly exothermic and gas-generating process.[12]

Caption: Workflow for computational assessment of thermodynamic stability.

Decomposition Pathways and Kinetic Analysis

The thermal decomposition of benzotriazole derivatives can be complex, often involving multiple, competing reaction pathways. The presence of the aminophenyl substituent can further influence the decomposition mechanism.

A plausible initial step in the decomposition of 2-(o-Aminophenyl)-2H-benzotriazole is the homolytic cleavage of one of the N-N bonds in the triazole ring, leading to the formation of a diradical intermediate and the extrusion of N2. The resulting reactive species can then undergo further rearrangements and secondary reactions. The amino group on the phenyl ring may also participate in the decomposition process, potentially through intramolecular reactions.

Kinetic analysis of the decomposition process can be performed using the data obtained from non-isothermal DSC experiments at multiple heating rates. The Kissinger method is a commonly used model-free approach to determine the activation energy (Ea) of the decomposition reaction. Advanced kinetic software can also be used to fit the experimental data to various reaction models to gain a more detailed understanding of the decomposition mechanism.

Conclusion and Recommendations

The thermodynamic stability of 2-(o-Aminophenyl)-2H-benzotriazole derivatives is a critical parameter that must be thoroughly evaluated to ensure safe handling, storage, and processing. A combination of experimental techniques, including TGA, DSC, and ARC, along with computational modeling, provides a comprehensive framework for this assessment.

By adopting this integrated approach, researchers and drug development professionals can proactively identify and mitigate potential thermal hazards, leading to the development of safer and more robust chemical processes.

References

-

Request PDF. (2025). One-Pot Synthesis of Benzotriazoles and Benzotriazole 1-Oxides by Reductive Cyclization of o-Nitrophenylazo Compounds with Benzyl Alcohol. Retrieved from [Link]

-

Kos, I., et al. (2015). Thermal analysis of N-carbamoyl benzotriazole derivatives. Acta Pharmaceutica, 65(2), 207-213. Retrieved from [Link]

-

Begunov, R. S., Savina, L. I., & Khlopotinin, A. I. (n.d.). AND BY-PROCESSES AT 1-(2-NITROARYL)-1H-BENZOTRIAZOLE REDUCTION. Butlerov Communications. Retrieved from [Link]

- Google Patents. (2002). WO2002055508A1 - Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole.

- Google Patents. (2002). WO2002012202A2 - Processes for the preparation of benzotriazole uv absorbers.

-

Zhao, M., Lin, D., & Liang, Q. (2019). Synthesis and Structural Characterization of 2-(2-Aminophenyl) Benz imidazole. IOP Conference Series: Earth and Environmental Science, 252(2), 022034. Retrieved from [Link]

-

Lima, A. C. M. O., Silva, A. L. R., & Ribeiro da Silva, M. D. M. C. (2022). Thermal Study of Two Benzotriazole Derivatives. U.Porto Journal of Engineering, 8(2), 187-193. Retrieved from [Link]

-

Kos, I., et al. (2015). Thermal analysis of N-carbamoyl benzotriazole derivatives. PubMed. Retrieved from [Link]

-

MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]

-

AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

-

Paralab. (n.d.). Accelerating Rate Calorimetry. Retrieved from [Link]

-

Liu, Y., et al. (2022). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 27(15), 4989. Retrieved from [Link]

-

Request PDF. (2025). Benzotriazole is thermally more stable than 1,2,3-triazole. Retrieved from [Link]

-

Request PDF. (2023). Thermodynamic properties of benzotriazole derivatives: An experimental and computational study. Retrieved from [Link]

-

Liu, J., et al. (2018). Decomposition kinetics and thermolysis products analyses of energetic diaminotriazole-substituted tetrazine structures. Journal of Analytical and Applied Pyrolysis, 134, 536-543. Retrieved from [Link]

-

Iannelli, P., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. Bioorganic & Medicinal Chemistry, 26(19), 5247-5259. Retrieved from [Link]

-

Journal of Organic Chemistry. (2019). Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids. Retrieved from [Link]

-

MDPI. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

-

MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link]

-

Sharma, N., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Journal of the Indian Chemical Society, 101(7), 101569. Retrieved from [Link]

-

Bartel, C. J., et al. (2020). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Nature Communications, 11(1), 1-13. Retrieved from [Link]

-

Gnanaraj, J. S., et al. (2003). The use of accelerating rate calorimetry (ARC) for the study of the thermal reactions of Li-ion battery electrolyte solutions. Journal of Power Sources, 119-121, 815-820. Retrieved from [Link]

-

Chemical Engineering Transactions. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2009). Screening-Level Hazard Characterization: Phenolic Benzotriazoles Category. Retrieved from [Link]

-

Aleksanyan, D. V., et al. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 27(22), 7798. Retrieved from [Link]

Sources

- 1. jraic.com [jraic.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermal analysis of N-carbamoyl benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. azom.com [azom.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. paralab.pt [paralab.pt]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Decomposition kinetics and thermolysis products analyses of energetic diaminotriazole-substituted tetrazine structures - Northwestern Polytechnical University [pure.nwpu.edu.cn]

The Enigmatic Fluorescence of 2-(o-Aminophenyl)-2H-benzotriazole: An In-depth Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the fluorescence mechanism of 2-(o-Aminophenyl)-2H-benzotriazole. Moving beyond a superficial description of its emissive properties, we delve into the core photophysical processes that govern its behavior. This document synthesizes experimental observations with theoretical insights to illuminate the pivotal role of Excited-State Intramolecular Proton Transfer (ESIPT) in defining the unique spectral characteristics of this molecule. Detailed experimental protocols for advanced spectroscopic techniques are provided to empower researchers to investigate and modulate the fluorescence of this and related compounds.

Introduction: The Significance of 2-Aryl-2H-benzotriazoles

2-Aryl-2H-benzotriazoles are a class of heterocyclic compounds that have garnered significant attention across various scientific disciplines. Their robust chemical scaffold and intriguing photophysical properties make them valuable building blocks in materials science, medicinal chemistry, and as fluorescent probes. While many derivatives are known for their exceptional UV-absorbing capabilities, the introduction of an ortho-amino group on the phenyl ring in 2-(o-Aminophenyl)-2H-benzotriazole imparts a distinct, albeit often weak, fluorescence. Understanding the fundamental mechanism behind this emission is crucial for the rational design of novel fluorophores with tailored properties for applications such as bio-imaging and sensing.

This guide will dissect the fluorescence mechanism of 2-(o-Aminophenyl)-2H-benzotriazole, focusing on the central role of an ultrafast phototautomerization process.

The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The fluorescence of 2-(o-Aminophenyl)-2H-benzotriazole is intrinsically linked to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton within the same molecule upon photoexcitation. In the ground state, the molecule exists predominantly in its enol-like form. Upon absorption of a photon and transition to the excited state, the acidity of the amino proton and the basicity of a benzotriazole nitrogen atom increase significantly. This charge redistribution drives an ultrafast transfer of the proton from the amino group to the benzotriazole ring, forming an excited-state keto-like tautomer. It is this tautomeric species that is responsible for the observed fluorescence, which is characterized by a large Stokes shift (a significant separation between the absorption and emission maxima). The molecule then radiatively relaxes to the ground state of the keto-like form, followed by a rapid, non-radiative reverse proton transfer to regenerate the original enol-like ground state.

The entire photophysical cycle can be visualized through a four-level energy diagram, often referred to as the Jablonski diagram for ESIPT systems.

Caption: Jablonski diagram illustrating the ESIPT photocycle.

The efficiency of the ESIPT process and the subsequent fluorescence are highly sensitive to the molecular environment, including solvent polarity and hydrogen-bonding capabilities, as well as structural modifications to the molecule itself.

The Potential Energy Surface of ESIPT

The dynamics of the ESIPT process are governed by the potential energy surfaces (PES) of the ground and excited states as a function of the proton transfer reaction coordinate. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in mapping these surfaces.

For a typical ESIPT system, the ground state (S₀) potential energy surface exhibits a single minimum corresponding to the stable enol form, with a significant energy barrier preventing spontaneous proton transfer. In the excited state (S₁), the potential energy landscape is dramatically altered. The enol form is no longer the most stable geometry, and a new, lower-energy minimum corresponding to the keto tautomer appears. The barrier for proton transfer in the excited state is often very small or non-existent, facilitating an ultrafast and efficient transfer.

Caption: Potential energy surfaces for the ground (S₀) and excited (S₁) states.

Experimental Investigation of the Fluorescence Mechanism

A multi-faceted experimental approach is required to fully elucidate the fluorescence mechanism of 2-(o-Aminophenyl)-2H-benzotriazole. This involves a combination of steady-state and time-resolved spectroscopic techniques.

Steady-State Spectroscopy

Steady-state absorption and fluorescence spectroscopy provide the foundational data for understanding the photophysical properties of a molecule.

| Parameter | Description | Typical Observation for 2-(o-Aminophenyl)-2H-benzotriazole |

| Absorption Maximum (λabs) | The wavelength at which the molecule absorbs light most strongly, corresponding to the S₀ → S₁ transition of the enol form. | In the UV region, typically around 350-400 nm. |

| Fluorescence Maximum (λem) | The wavelength of maximum fluorescence intensity, corresponding to the S₁ → S₀ transition of the keto tautomer. | In the visible region, often blue or green, e.g., 450-550 nm. |

| Stokes Shift | The difference in wavelength (or energy) between the absorption and emission maxima (λem - λabs). | Large, often exceeding 100 nm, which is a hallmark of ESIPT. |

| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. It quantifies the efficiency of the fluorescence process. | Generally low, indicating the presence of efficient non-radiative decay pathways.[1] |

The relative method, comparing the fluorescence of the sample to a well-characterized standard, is a widely used and reliable approach.[2]

Objective: To determine the fluorescence quantum yield (ΦF) of 2-(o-Aminophenyl)-2H-benzotriazole using a known standard.

Materials:

-

Calibrated fluorometer

-

UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

-

2-(o-Aminophenyl)-2H-benzotriazole (sample)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

-

High-purity solvent (e.g., cyclohexane, ethanol)

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the UV-Vis absorption spectra for all solutions.

-

Select an excitation wavelength at which both the sample and the standard have significant absorbance.

-

Measure the fluorescence emission spectra of all solutions using the selected excitation wavelength. Ensure identical experimental settings (e.g., excitation and emission slit widths) for both sample and standard measurements.

-

Integrate the area under the emission spectra for both the sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample using the following equation:

ΦF,sample = ΦF,standard * (Gradsample / Gradstandard) * (η2sample / η2standard)

Where:

-

ΦF is the fluorescence quantum yield.

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

Time-Resolved Spectroscopy

Time-resolved techniques are indispensable for probing the ultrafast dynamics of the excited state, including the kinetics of the ESIPT process.

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.[3][4]

Principle: The sample is excited by a high-repetition-rate pulsed laser. The time difference between the laser pulse (start signal) and the detection of the first emitted photon (stop signal) is measured. By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile.

Expected Results for 2-(o-Aminophenyl)-2H-benzotriazole: The fluorescence decay is often multi-exponential. A very fast decay component (picoseconds) can be attributed to the ESIPT process and other non-radiative pathways, while a longer-lived component (nanoseconds) represents the lifetime of the emissive keto tautomer.

Objective: To measure the fluorescence lifetime of 2-(o-Aminophenyl)-2H-benzotriazole.

Instrumentation:

-

Pulsed laser source (e.g., picosecond diode laser)

-

Sample holder with a cuvette

-

Fast single-photon detector (e.g., photomultiplier tube or single-photon avalanche diode)

-

TCSPC electronics (Time-to-Amplitude Converter, Analog-to-Digital Converter, and memory)

Procedure:

-

Prepare a dilute solution of 2-(o-Aminophenyl)-2H-benzotriazole with an absorbance of ~0.1 at the excitation wavelength.

-

Set up the TCSPC system:

-

Align the pulsed laser to excite the sample.

-

Position the detector at a 90° angle to the excitation beam to collect the fluorescence emission.

-

Use appropriate filters to block scattered excitation light from reaching the detector.

-

-

Acquire the Instrument Response Function (IRF): Replace the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer) to measure the time profile of the excitation pulse as detected by the system.

-

Acquire the fluorescence decay data from the sample until a sufficient number of photon counts (typically >10,000 in the peak channel) is collected to ensure good statistics.

-

Analyze the data:

-

Use deconvolution software to fit the experimental decay data with one or more exponential functions, taking the IRF into account.

-

The fitting will yield the fluorescence lifetime(s) (τ) and their relative amplitudes.

-

Caption: A simplified workflow for TCSPC experiments.

Transient absorption (pump-probe) spectroscopy is a powerful technique for directly observing the formation and decay of transient species in the excited state.

Principle: The sample is excited by an ultrashort laser pulse (the pump). A second, time-delayed, broadband pulse (the probe) passes through the excited volume, and its absorption is measured. By varying the delay time between the pump and probe pulses, the evolution of the excited state can be mapped with femtosecond to nanosecond time resolution.

Expected Results for 2-(o-Aminophenyl)-2H-benzotriazole:

-

Ground-state bleach: A negative signal at the absorption wavelength of the enol form, indicating its depopulation.

-

Excited-state absorption: A positive signal from the initially excited enol* state.

-

Stimulated emission: A negative signal corresponding to the fluorescence of the keto* tautomer.

-

Tautomer absorption: A positive signal corresponding to the absorption of the keto* tautomer.

The rise time of the keto* signals and the decay of the enol* signals provide a direct measure of the ESIPT rate.

The Role of Computational Chemistry

Computational methods, particularly TD-DFT, are crucial for complementing experimental findings. They can be used to:

-

Optimize the geometries of the ground and excited states of both enol and keto tautomers.

-

Calculate the potential energy surfaces to determine the reaction pathway and energy barriers for proton transfer.[5]

-

Simulate absorption and emission spectra to aid in the interpretation of experimental data.

-

Analyze the changes in charge distribution upon excitation to understand the driving force for ESIPT.

Conclusion and Future Directions

The fluorescence of 2-(o-Aminophenyl)-2H-benzotriazole is a complex process governed by an ultrafast excited-state intramolecular proton transfer. This ESIPT mechanism leads to a characteristic large Stokes shift but often a low quantum yield due to competing non-radiative decay pathways. A thorough understanding of this mechanism, achieved through a combination of steady-state and time-resolved spectroscopy alongside computational modeling, is essential for the rational design of new and improved fluorescent materials based on the 2-aryl-2H-benzotriazole scaffold.

Future research in this area could focus on:

-

Systematic modification of the molecular structure to modulate the ESIPT process and enhance fluorescence quantum yield.

-

Investigating the effect of different environments, such as polymer matrices or biological systems, on the fluorescence properties.

-

Harnessing the ESIPT mechanism for the development of ratiometric fluorescent sensors for ions and small molecules.

By continuing to unravel the intricacies of the fluorescence mechanism of 2-(o-Aminophenyl)-2H-benzotriazole, the scientific community can unlock the full potential of this versatile class of molecules.

References

-

Fluorescent 2-phenyl-2H-benzotriazole dyes with intramolecular N–H···N hydrogen bonding: Synthesis and modulation of fluorescence properties by proton-donating substituents. (n.d.). ResearchGate. Retrieved from [Link]

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

-

Time-Correlated Single Photon Counting. (n.d.). Becker & Hickl GmbH. Retrieved from [Link]

-

TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. (2024). Molecules, 29(7), 1541. Retrieved from [Link]

-

Time-resolved spectroscopy on ultrafast proton transfer in 2-(2'-hydroxy-5'-methylphenyl)benzotriazole in liquid and polymer environments. (1993). The Journal of Physical Chemistry, 97(49), 12773–12776. Retrieved from [Link]

-

Time-Correlated Single Photon Counting (TCSPC). (n.d.). Swabian Instruments. Retrieved from [Link]

Sources

- 1. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. becker-hickl.com [becker-hickl.com]

- 4. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]

- 5. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Transition Levels of 2-(o-Aminophenyl)-2H-benzotriazole

Abstract

This technical guide provides a comprehensive framework for the investigation of the electronic transition levels of 2-(o-Aminophenyl)-2H-benzotriazole, a molecule of significant interest due to its structural similarity to compounds with applications in materials science and pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the theoretical underpinnings and practical methodologies for characterizing its photophysical properties. We will delve into the synthesis, spectroscopic analysis, and computational modeling of this compound, with a particular focus on the influence of the ortho-amino substitution on its electronic structure and potential for excited-state intramolecular processes.

Introduction: The Significance of Aminophenyl Benzotriazoles

Benzotriazole derivatives are a well-established class of compounds with diverse applications, ranging from corrosion inhibitors to UV stabilizers.[1] The introduction of an aminophenyl substituent at the 2-position of the benzotriazole ring system creates a molecule with a rich electronic landscape. The lone pair of electrons on the amino group can engage in electronic communication with the benzotriazole core, leading to intriguing photophysical behaviors. Understanding the nature and energy of the electronic transitions in 2-(o-Aminophenyl)-2H-benzotriazole is crucial for harnessing its potential in areas such as:

-

Fluorescent Probes and Sensors: The sensitivity of the electronic transitions to the local environment could be exploited for the development of fluorescent probes for ions, pH, or biomolecules.[2]

-

Organic Light-Emitting Diodes (OLEDs): Molecules with tunable emission properties are valuable candidates for emissive layers in OLEDs.

-

Pharmacological Agents: The benzotriazole scaffold is present in numerous bioactive molecules. A thorough understanding of the electronic properties of its derivatives can aid in the design of new therapeutic agents.[3]

A key photophysical process observed in analogous 2-(2'-hydroxyphenyl)benzotriazoles is Excited-State Intramolecular Proton Transfer (ESIPT).[4][5] This ultrafast process, occurring on the femtosecond timescale, involves the transfer of a proton from the hydroxyl group to a nitrogen atom on the benzotriazole ring in the excited state.[6] While 2-(o-Aminophenyl)-2H-benzotriazole lacks a hydroxyl group, the presence of the amino group introduces the possibility of other excited-state relaxation pathways, such as intramolecular charge transfer (ICT), which will be a central theme of this guide.

Synthesis and Structural Characterization

A robust understanding of the electronic properties of 2-(o-Aminophenyl)-2H-benzotriazole begins with its synthesis and unambiguous structural confirmation.

Synthetic Pathway

The synthesis of 2-substituted benzotriazoles can be achieved through several established methods. A common approach involves the diazotization of an ortho-substituted aniline followed by intramolecular cyclization. For 2-(o-Aminophenyl)-2H-benzotriazole, a plausible synthetic route is outlined below. This method is adapted from general procedures for the synthesis of N-aryl benzotriazoles.[7]

Experimental Protocol: Synthesis of 2-(o-Aminophenyl)-2H-benzotriazole

-

Step 1: Diazotization of o-Phenylenediamine. To a cooled (0-5 °C) solution of o-phenylenediamine in aqueous hydrochloric acid, a solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

-

Step 2: Intramolecular Cyclization. The solution containing the diazonium salt is slowly warmed to room temperature, allowing for intramolecular cyclization to form the benzotriazole ring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification. Upon completion, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2-(o-Aminophenyl)-2H-benzotriazole.

Structural Verification

Confirmation of the chemical structure is paramount. The following analytical techniques are essential for the unambiguous characterization of the synthesized compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity of the atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amino group and the aromatic C-H and C=C bonds.

Experimental Determination of Electronic Transition Levels

The electronic transition levels of 2-(o-Aminophenyl)-2H-benzotriazole can be experimentally probed using steady-state and time-resolved spectroscopic techniques.

UV-Visible Absorption Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions from the ground state (S₀) to excited singlet states (S₁, S₂, etc.).

Experimental Protocol: UV-Visible Absorption Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 2-(o-Aminophenyl)-2H-benzotriazole in a suitable solvent (e.g., methanol, acetonitrile, cyclohexane) with a concentration in the micromolar range (e.g., 1 x 10⁻⁵ M).[2] The choice of solvent is critical as it can influence the position and intensity of the absorption bands.

-

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-500 nm. Use the pure solvent as a reference.

-

Data Analysis: Identify the absorption maxima (λ_max) and calculate the molar absorptivity (ε) for each electronic transition using the Beer-Lambert law.

The expected UV-Vis spectrum of 2-(o-Aminophenyl)-2H-benzotriazole will likely exhibit strong absorption bands in the UV region, corresponding to π-π* and n-π* transitions within the aromatic system.[1] The presence of the amino group may lead to a red-shift in the absorption spectrum compared to unsubstituted benzotriazole due to the extension of the conjugated system.

Fluorescence Spectroscopy

Fluorescence spectroscopy probes the radiative decay from the lowest excited singlet state (S₁) back to the ground state (S₀).

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Use the same solutions prepared for the UV-Vis absorption measurements.

-

Data Acquisition: Record the fluorescence emission and excitation spectra using a spectrofluorometer. The excitation wavelength for the emission spectrum should be set at the absorption maximum. The emission wavelength for the excitation spectrum should be set at the fluorescence maximum.

-

Data Analysis: Determine the emission maximum (λ_em), Stokes shift (the difference in wavelength between the absorption and emission maxima), and the fluorescence quantum yield (Φ_f). The quantum yield can be measured relative to a well-characterized standard such as quinine sulfate or anthracene.[8]

The fluorescence properties of 2-(o-Aminophenyl)-2H-benzotriazole will be highly dependent on the nature of the lowest excited state. If the S₁ state has significant charge-transfer character, a large Stokes shift and solvatochromism (a shift in the emission maximum with solvent polarity) are expected.[8]

Computational Modeling of Electronic Transitions

Computational chemistry provides invaluable insights into the nature of electronic transitions and complements experimental findings. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used method for calculating the excited-state properties of organic molecules.[9][10]

Ground and Excited State Geometry Optimization

The first step in the computational analysis is to determine the optimized molecular geometries in both the ground (S₀) and the first excited singlet (S₁) states.

Computational Protocol: Geometry Optimization

-

Methodology: Employ Density Functional Theory (DFT) for the ground state and Time-Dependent DFT (TD-DFT) for the excited state. A suitable functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(d,p)) should be chosen.[11][12]

-

Calculations: Perform geometry optimizations for the S₀ and S₁ states to find the minimum energy structures.

-

Analysis: Compare the bond lengths and dihedral angles of the optimized geometries. Significant changes between the ground and excited states can indicate the nature of the electronic transition (e.g., charge transfer, conformational changes).

Calculation of Vertical Excitation Energies and Oscillator Strengths

TD-DFT can be used to calculate the vertical excitation energies, which correspond to the electronic transitions from the optimized ground state geometry.

Computational Protocol: TD-DFT Calculations

-

Methodology: Using the optimized S₀ geometry, perform a TD-DFT calculation to obtain the vertical excitation energies, oscillator strengths, and the compositions of the molecular orbitals involved in the electronic transitions.

-

Analysis: The calculated excitation energies can be compared with the experimental absorption maxima. The oscillator strength is proportional to the intensity of the absorption band. Analysis of the molecular orbitals (e.g., Highest Occupied Molecular Orbital - HOMO, Lowest Unoccupied Molecular Orbital - LUMO) will reveal the nature of the transitions (e.g., π-π, n-π, charge transfer).

Data Presentation and Visualization

A clear and concise presentation of the experimental and computational data is essential for effective communication of the results.

Tabulated Spectroscopic Data

| Parameter | Experimental Value | Computational Value |

| Absorption Maximum (λ_max) | [To be determined experimentally] | [To be calculated via TD-DFT] |

| Molar Absorptivity (ε) | [To be determined experimentally] | - |

| Emission Maximum (λ_em) | [To be determined experimentally] | [To be calculated via TD-DFT] |

| Stokes Shift (nm) | [To be calculated from experimental data] | [To be calculated from computational data] |

| Fluorescence Quantum Yield (Φ_f) | [To be determined experimentally] | - |

| Excitation Energy (eV) | [To be calculated from λ_max] | [To be calculated via TD-DFT] |

| Oscillator Strength (f) | - | [To be calculated via TD-DFT] |

Table 1: Summary of key photophysical and computational data for 2-(o-Aminophenyl)-2H-benzotriazole.

Visualizing the Experimental Workflow

Caption: Experimental workflow for the synthesis and spectroscopic characterization of 2-(o-Aminophenyl)-2H-benzotriazole.

Visualizing the Electronic Transition Process

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. paint.org [paint.org]

- 6. Excited-State Dynamics of a Benzotriazole Photostabilizer: 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 12. researchgate.net [researchgate.net]

safety data sheet (SDS) and toxicity of 2-(o-Aminophenyl)-2H-benzotriazole

Technical Guide: Safety Data Sheet (SDS) and Toxicity Profile of 2-(o-Aminophenyl)-2H-benzotriazole

Executive Summary

2-(o-Aminophenyl)-2H-benzotriazole (CAS: 2665-27-2, also known as 2-(2H-Benzotriazol-2-yl)aniline) is a critical intermediate in the synthesis of benzotriazole-based UV absorbers (e.g., Tinuvin P derivatives) and a degradation product of specific azo dyes.[1] While valuable in industrial synthesis, its structural classification as a phenylbenzotriazole amine (PBTA) necessitates rigorous safety protocols.

This guide moves beyond standard SDS reporting to analyze the genotoxic potential inherent to its amino-aryl structure. Research indicates that PBTA derivatives can exhibit potent mutagenicity upon metabolic activation, acting as "pre-mutagens" that require cytochrome P450-mediated N-hydroxylation to form DNA-reactive nitrenium ions.[1] Consequently, this compound should be handled as a Suspected Germ Cell Mutagen (GHS Category 2) and a Skin Sensitizer until specific assay data proves otherwise.

Substance Identity & Physicochemical Properties

| Parameter | Data |

| Chemical Name | 2-(2H-Benzotriazol-2-yl)benzenamine |

| Synonyms | 2-(o-Aminophenyl)-2H-benzotriazole; 2-(2-Aminophenyl)benzotriazole; PBTA-Core |

| CAS Number | 2665-27-2 |

| Molecular Formula | C₁₂H₁₀N₄ |

| Molecular Weight | 210.24 g/mol |

| Structure | Benzotriazole ring linked at N(2) to the ortho-position of an aniline ring.[1] |

| Physical State | Pale yellow to brown crystalline solid |

| Solubility | Low in water; soluble in DMSO, Methanol, Ethyl Acetate |

| Melting Point | ~98–100 °C (typical for the class) |

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) with PBTA-1 and analogous aromatic amines, the following GHS classification is recommended for risk assessment in R&D environments.

Core Hazards

-

Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects. Positive Ames test results are common in this structural class (PBTA) specifically with metabolic activation (+S9).

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[4]

-

Aquatic Toxicity, Chronic (Category 2): Toxic to aquatic life with long-lasting effects.[2][3][5] Benzotriazoles are persistent environmental pollutants.

Signal Word: WARNING

| Pictogram | Hazard Statement |

| Health Hazard | H341: Suspected of causing genetic defects.H373: May cause damage to organs (liver/blood) through prolonged exposure.[1] |

| Exclamation Mark | H302: Harmful if swallowed.H317: May cause an allergic skin reaction.[4] |

| Environment | H411: Toxic to aquatic life with long-lasting effects.[2][3][5] |

In-Depth Toxicological Profile

Genotoxicity & Mutagenicity (The "PBTA" Effect)

The primary safety concern for 2-(o-Aminophenyl)-2H-benzotriazole is its classification as a planar aromatic amine .[1]

-

Mechanism: The compound itself is chemically stable and not directly reactive with DNA. However, it functions as a pro-mutagen .

-

Metabolic Activation: Upon ingestion or absorption, hepatic CYP450 enzymes (specifically CYP1A1 and CYP1A2) hydroxylate the exocyclic amino group.

-

The Adduct Formation: The resulting N-hydroxylamine is further esterified (O-acetylation) by N-acetyltransferases (NAT), generating an unstable nitrenium ion.[1] This electrophile attacks the C8 position of guanine residues in DNA, leading to bulky adducts that cause replication errors (frameshifts).

Environmental Fate & Ecotoxicology

-

Persistence: The benzotriazole moiety is highly resistant to biodegradation due to steric hindrance and resonance stability.

-

River Pollutants: Derivatives of this compound (PBTA-1, PBTA-2) have been identified as potent mutagens in river systems receiving textile dyeing effluent.[1] They bioaccumulate in sediment and pose chronic risks to aquatic organisms.

Visualizing the Mechanism of Action

The following diagram illustrates the metabolic pathway converting the stable precursor into a DNA-damaging agent.

Figure 1: Metabolic activation pathway of phenylbenzotriazole amines (PBTA) leading to genotoxicity.[1]

Safe Handling & Experimental Protocols

Due to the suspected mutagenic potential, "Standard Laboratory Practices" are insufficient. A High Potency Compound (HPC) workflow is required.

Engineering Controls

-

Containment: All weighing and dissolution of the solid powder must be performed inside a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with HEPA filtration.

-

Surface Protection: Use disposable absorbent bench liners (plastic-backed) to prevent surface contamination.

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving is mandatory. Inner glove: Nitrile (4 mil); Outer glove: Nitrile or Neoprene (extended cuff).

-

Respiratory: If working outside a hood (not recommended), use a P3/N100 particulate respirator.

-

Clothing: Tyvek® lab coat or disposable gown with cuff loops.

Decontamination Protocol (Self-Validating)

-

Solvent: Benzotriazoles are lipophilic. Water alone is ineffective.

-

Step 1: Wipe surfaces with 10% Sodium Hypochlorite (Bleach) . The oxidation helps degrade the aromatic amine structure (though it may form chloramines, so ventilation is key).

-

Step 2: Follow with a 70% Ethanol or Acetone wipe to solubilize and remove organic residues.

-

Validation: Use a UV lamp (365 nm) to inspect the area. Benzotriazoles typically fluoresce or absorb strongly in UV; dark spots on a fluorescent background (TLC plate method) or residual fluorescence can indicate contamination.

Handling Decision Tree

Figure 2: Decision logic for safe handling and disposal of benzotriazole intermediates.

References

-

National Institutes of Health (NIH) - PubChem. 2-(2H-Benzotriazol-2-yl)benzenamine Compound Summary.[1] Available at: [Link][1]

-

Kawai, K., et al. (1999). Mutagenic activity of 2-phenylbenzotriazole derivatives related to a mutagen, PBTA-1, in river water.[1][6] Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]

-

European Chemicals Agency (ECHA). Candidate List of Substances of Very High Concern (SVHC) - Phenolic Benzotriazoles. Available at: [Link][1]

-

Nukaya, H., et al. (2001). Identification of PBTA-1 and PBTA-2 as potent mutagens in river water.[1][6] Chemical Research in Toxicology. (Contextual citation for PBTA mechanism).

Sources

- 1. Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. download.basf.com [download.basf.com]

- 4. supplyhog.nyc3.cdn.digitaloceanspaces.com [supplyhog.nyc3.cdn.digitaloceanspaces.com]

- 5. fishersci.com [fishersci.com]

- 6. Quantification of two aromatic amine mutagens, PBTA-1 and PBTA-2, in the yodo river system - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Step-by-Step Protocol for the Synthesis of 2-(o-Aminophenyl)-2H-benzotriazole via Reductive Cyclization

Abstract

2-(o-Aminophenyl)-2H-benzotriazole is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of pharmaceuticals, dyes, and polymers. This application note provides a comprehensive, step-by-step protocol for the preparation of 2-(o-Aminophenyl)-2H-benzotriazole. The described methodology centers on the robust and efficient reduction of its nitro-precursor, 2-(2-Nitrophenyl)-2H-benzotriazole, using sodium hydrosulfite. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural instructions, explanations of the underlying chemical principles, and critical safety guidelines to ensure a successful and safe synthesis.

Introduction and Reaction Principle

Benzotriazole and its derivatives are a cornerstone in medicinal chemistry and materials science.[1][2] The 2-aryl-2H-benzotriazole scaffold is of particular interest. The synthesis of the title compound, 2-(o-Aminophenyl)-2H-benzotriazole, is most effectively achieved through the chemical reduction of the nitro group of the readily available precursor, 2-(2-Nitrophenyl)-2H-benzotriazole.

The core of this protocol is a reductive cyclization reaction where the nitro group (-NO₂) is converted into an amino group (-NH₂).[3][4][5] Among various reducing agents, sodium hydrosulfite (Na₂S₂O₄), also known as sodium dithionite, is an excellent choice for this transformation due to its high reactivity and selectivity under relatively mild conditions.[6][7] The reaction proceeds in an aqueous alcoholic medium, where the sodium hydrosulfite reduces the nitroarene to the corresponding aniline derivative.

Reaction Scheme:

Figure 1: Reduction of 2-(2-Nitrophenyl)-2H-benzotriazole to 2-(o-Aminophenyl)-2H-benzotriazole.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | Molar Mass ( g/mol ) | Purity/Grade |

| 2-(2-Nitrophenyl)-2H-benzotriazole | C₁₂H₈N₄O₂ | 240.22 | >98% |

| Sodium Hydrosulfite (Sodium Dithionite) | Na₂S₂O₄ | 174.11 | >85% (Technical) |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | Reagent Grade |

| Ammonium Hydroxide solution | NH₄OH | 35.04 | 28-30% |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous |

| Deionized Water | H₂O | 18.02 | - |

| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Separatory funnel (500 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.[6][8][9]

Experimental Workflow

Caption: General experimental workflow for the synthesis of 2-(o-Aminophenyl)-2H-benzotriazole.

Detailed Synthesis Protocol

Step 1: Reaction Setup and Reagent Preparation

-

Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

In the flask, combine 2-(2-Nitrophenyl)-2H-benzotriazole (2.40 g, 10.0 mmol) and ethanol (50 mL). Stir the mixture at room temperature to form a suspension.

-

In a separate beaker, prepare the reducing solution by dissolving sodium hydrosulfite (8.71 g, 50.0 mmol, 5.0 eq.) in a mixture of deionized water (40 mL) and 28% ammonium hydroxide solution (10 mL). Gentle warming may be required for complete dissolution. Causality: The ammonium hydroxide maintains a basic pH, which is optimal for the reduction of the nitro group by sodium hydrosulfite and helps prevent side reactions.

Step 2: Reductive Cyclization

-

Heat the ethanolic suspension of the starting material to a gentle reflux (approximately 80°C) using a heating mantle.

-

Once refluxing, add the freshly prepared sodium hydrosulfite solution to the reaction mixture dropwise via the dropping funnel over a period of 30-45 minutes. Expert Insight: A controlled, portion-wise addition is crucial to manage the exothermic nature of the reduction and prevent a rapid, uncontrolled reaction.[8]

-

Upon addition, the color of the reaction mixture will typically change from yellow/orange to a darker brown or reddish hue.

-

After the addition is complete, maintain the reaction at reflux for an additional 2-3 hours.

Step 3: Reaction Monitoring

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Prepare a TLC plate with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane).

-

Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot has been completely consumed, and a new, more polar spot corresponding to the product is dominant. The product can often be visualized under UV light (254 nm).

Step 4: Work-up and Isolation

-

Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a 500 mL separatory funnel.

-

Add deionized water (50 mL) and ethyl acetate (100 mL) to the funnel. Shake vigorously and allow the layers to separate.

-

Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).[10]

-

Combine all the organic extracts. Wash the combined organic layer with brine (1 x 50 mL) to remove residual water and inorganic salts.

-

Dry the organic phase over anhydrous sodium sulfate. Trustworthiness: Drying the organic layer thoroughly is essential to prevent water from interfering with the subsequent concentration and purification steps.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Step 5: Purification

-

The crude 2-(o-Aminophenyl)-2H-benzotriazole can be purified by flash column chromatography on silica gel.[10][11]

-

Prepare a slurry of silica gel in hexane and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).

-

Collect the fractions containing the pure product (as determined by TLC analysis).

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain 2-(o-Aminophenyl)-2H-benzotriazole as a purified solid.

Step 6: Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ ≈ 211.10).

-

Melting Point: To assess purity.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8][9]

-

2-(2-Nitrophenyl)-2H-benzotriazole: May be harmful if swallowed or inhaled. Avoid creating dust.

-

Sodium Hydrosulfite (Na₂S₂O₄): This is a strong reducing agent and is self-heating; it may catch fire if it comes into contact with small amounts of water or moist air.[6][12] It is harmful if swallowed and causes serious eye irritation.[6][8]

-

Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory tract. Handle with care in a fume hood.

-

Organic Solvents (Ethanol, Ethyl Acetate, Hexane): Flammable liquids. Keep away from ignition sources.

References

-

University of Washington. (2025-02-24). Sodium Hydrosulfite. Department of Environmental Health & Safety. [Link]

-

Safety Data Sheet. Sodium Hydrosulfite. [Link]

-

ChemSupply Australia. (2024-07-09). Safety Data Sheet SODIUM HYDROSULFITE. [Link]

-

Columbus Chemical Industries, Inc. Sodium Hydrosulfite - 5066 - SAFETY DATA SHEET. [Link]

-

Redox. (2024-11-20). Safety Data Sheet Sodium Hydrosulphite. [Link]

-

A Review on: Synthesis of Benzotriazole. (2024). International Journal of Advanced Research in Innovation, Ideas and Education (IJARIIE). [Link]

-

Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids. (2019). The Journal of Organic Chemistry. [Link]

-

Avhad, K. C., & Upaganlawar, A. B. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. [Link]

-

Maste, M. (2022, January 25). Benzotriazole Synthesis. YouTube. [Link]

-

Organic Chemistry Portal. Synthesis of benzotriazoles. [Link]

-

Suschitzky, H., & Sutton, M. E. (1968). Reductive cyclization of aromatic nitro compounds to benzimidazoles with titanous chloride. Tetrahedron. [Link]

-

Novak, L., et al. (2009). One-Pot Synthesis of Benzotriazoles and Benzotriazole 1-Oxides by Reductive Cyclization of o-Nitrophenylazo Compounds with Benzyl Alcohol. HETEROCYCLES. [Link]

-

Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. (2023). PMC. [Link]

-

To prepare benzotriazole from o-phenylenediamine. CUTM Courseware. [Link]

- Google Patents.

-

Zhao, M., Lin, D., & Liang, Q. (2019). Synthesis and Structural Characterization of 2-(2-Aminophenyl) Benz imidazole. IOP Conference Series: Earth and Environmental Science. [Link]

-

Photoinduced Reductive [4 + 2] Cycloaddition of Nitroarenes. (2024). Organic Letters. [Link]

-

Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids. (2019). ACS Publications. [Link]

-

Zn/H₂O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[7][12]imidazo[1,2-c]quinazolines. (2018). Organic & Biomolecular Chemistry. [Link]

- Google Patents.

- Google Patents. Synthesis method of benzotriazole.

-

ResearchGate. Reductive Cyclization of Nitroarenes. [Link]

-

Chemistry Stack Exchange. Complete mechanism of benzotriazole synthesis from o-phenylenediamine. [Link]

-

Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2022). PMC. [Link]

- Google Patents. Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole.

-

Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. (2023). The Journal of Organic Chemistry. [Link]

-

Benzotriazole: An overview on its versatile biological behavior. (2018). PMC. [Link]

-

Benzyl {2-[(2-(1H-Benzo[d][6][8][9]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} Carbamate. (2016). ResearchGate. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. edvotek.com [edvotek.com]

- 7. columbuschemical.com [columbuschemical.com]

- 8. faculty.washington.edu [faculty.washington.edu]

- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. redox.com [redox.com]

Application Note: Covalent Incorporation of 2-(o-Aminophenyl)-2H-benzotriazole into Polymer Matrices

Executive Summary

This guide details the methodologies for the covalent incorporation of 2-(o-aminophenyl)-2H-benzotriazole (and its derivatives) into polymer matrices. Unlike traditional physical blending, which suffers from additive migration ("blooming"), leaching, and loss of efficacy over time, covalent incorporation ensures permanent functionalization.

The presence of the primary amino group (

-

Monomer Functionalization: Converting the amine into a polymerizable vinyl group (e.g., acrylamide) for copolymerization.

-

Direct Grafting: Reacting the amine with electrophilic polymer backbones (e.g., Epoxies, Maleic Anhydride-grafted polymers).

Target Applications:

-

UV Stabilization: Prevention of photodegradation in thermoplastics (requires specific hydroxy-functionalized variants).

-

Fluorescent Tagging: Utilizing the Excited-State Intramolecular Proton Transfer (ESIPT) fluorescence of the amino-benzotriazole core for degradation sensing or optical brightening.

Chemical Basis & Mechanism[2][3][4]

The core utility of 2-(o-aminophenyl)-2H-benzotriazole lies in its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) . Upon UV excitation, the proton on the amino group transfers to the triazole nitrogen, creating a photo-tautomer.

-

In Physical Blends: The molecule is trapped only by weak van der Waals forces. High temperatures or solvent exposure cause it to migrate to the surface.

-

In Covalent Systems: The amino group forms a stable amide, urea, or amine bond with the polymer chain. The ESIPT mechanism remains active provided the ortho geometry is preserved and the solvent/matrix polarity does not disrupt the intramolecular hydrogen bond.

Mechanistic Diagram: Incorporation Pathways

Figure 1: Strategic pathways for converting the small molecule benzotriazole into a macromolecular unit.

Protocol A: Synthesis of Polymerizable Monomer (Acrylation)

This protocol converts the amine group into a methacrylamide or acrylamide functionality, allowing the benzotriazole to be copolymerized with standard monomers (Styrene, Methyl Methacrylate, etc.).

Objective: Synthesize N-(2-(2H-benzotriazol-2-yl)phenyl)acrylamide.

Materials Required[3][4][5][6][7][8][9][10][11]

-

2-(o-Aminophenyl)-2H-benzotriazole (1.0 eq)

-

Acryloyl Chloride (1.1 eq) (Freshly distilled recommended)

-

Triethylamine (TEA) (1.2 eq) as acid scavenger

-

Dichloromethane (DCM) (Anhydrous)[2]

-

Inhibitor: Hydroquinone monomethyl ether (MEHQ) (trace)

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

-

Dissolve 2-(o-aminophenyl)-2H-benzotriazole (e.g., 10 mmol) in anhydrous DCM (50 mL).

-

Add Triethylamine (12 mmol) to the solution.

-

Cool the mixture to 0°C using an ice/salt bath. Critical: Low temperature prevents thermal polymerization of the acryloyl chloride.

-

-

Acylation:

-

Dilute Acryloyl Chloride (11 mmol) in 10 mL DCM.

-

Add the chloride solution dropwise over 30 minutes. Maintain internal temperature below 5°C.

-

Observation: A white precipitate (TEA·HCl salts) will form immediately.

-

-

Reaction & Work-up:

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Filter off the TEA·HCl salts.

-

Wash the organic filtrate with:

-

Cold 5% HCl (to remove unreacted amine).

-

Saturated NaHCO₃ (to remove excess acid).

-

Brine.[3]

-

-

Dry over anhydrous MgSO₄ and concentrate via rotary evaporation.

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

-

Validation: Check 1H-NMR for the appearance of vinyl protons (

5.5–6.5 ppm) and disappearance of the amine singlet (

-

Protocol B: Direct Grafting into Epoxy Matrices

This method utilizes the nucleophilic amine to open the epoxide ring, effectively making the benzotriazole a "co-hardener" in the thermoset network.

Application: Creating UV-resistant or fluorescent epoxy coatings.

Materials

-

Epoxy Resin: Diglycidyl Ether of Bisphenol A (DGEBA, e.g., Epon 828).

-

Hardener: Standard amine hardener (e.g., IPDA, TETA).

-

2-(o-Aminophenyl)-2H-benzotriazole.

Stoichiometric Calculation (Critical)

The benzotriazole amine is a primary amine (

-

Assumption: Treat the benzotriazole as having 1.5 reactive equivalents for calculation purposes, or use in slight excess if acting as a non-structural modifier.

Procedure

-

Pre-reaction (B-Staging):

-

Heat the DGEBA resin to 80°C to lower viscosity.

-

Add the benzotriazole (calculated amount, typically 1-3 wt% of total resin).

-

Stir at 80-100°C for 1 hour.

-

Mechanism:[4][5][6][3] The amine reacts with a portion of the epoxide groups, grafting the UV absorber onto the resin backbone before the main cure.

-

-

Curing:

-

Cool the mixture to 40°C.

-

Add the stoichiometric amount of the main Hardener (adjusted for the epoxide groups already consumed by the benzotriazole).

-

Mix thoroughly and degas under vacuum.

-

Cast into molds and cure according to the hardener's spec (e.g., 80°C for 4 hours).

-

Validation: The Self-Validating Leaching Test

To confirm covalent incorporation, you must prove the molecule cannot be extracted by solvents that would normally dissolve it.

Workflow Diagram

Figure 2: The Soxhlet extraction workflow serves as the primary quality control step.

Experimental Protocol

-

Sample Preparation: Grind the cured polymer into a fine powder (increase surface area).

-

Extraction: Place 5g of powder into a Soxhlet thimble. Extract with Methanol or THF (depending on polymer swelling) for 24 hours.

-

Quantification:

-

Extract: Analyze the solvent via UV-Vis spectroscopy at the

of the benzotriazole (typically 300-360 nm). -

Solid Residue: Dry the powder and measure UV-Vis reflectance or fluorescence.

-

-

Data Interpretation:

| Metric | Physical Blend (Control) | Covalently Grafted (Target) |

| Extract Absorbance | High (Peaks match benzotriazole) | Near Zero / Baseline |

| Polymer Fluorescence | Decreases significantly after wash | Remains constant |

| Weight Loss | > Additive Loading % | < 1% (Polymer sol fraction only) |

References

-

Benzotriazole Photostabilizers and ESIPT

- Ghiggino, K. P., et al. (1998). "Effect of solvent on excited-state intramolecular proton transfer in benzotriazole photostabilizers." The Journal of Physical Chemistry A.

-

Source:

-

Covalent Incorporation into Epoxy

-

Synthesis of Acrylamide Derivatives

-

BenchChem Protocols. (2025).[2] "Application Notes and Protocols for the Synthesis of Acrylamide Derivatives."

-

Source:

-

-

Benzotriazole Biological and Chemical Versatility

-

"Benzotriazole: An overview on its versatile biological behavior."[8] European Journal of Medicinal Chemistry.

-

Source:

-

- Reactive UV Absorbers (General Context): Vogl, O., et al. "Polymerizable and Reactive UV Absorbers." Note: Standard textbook polymer chemistry reference for functional stabilizers.

Sources

- 1. US3837964A - Benzotriazole pre-lamination treatment of metal substrates - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. epa.gov [epa.gov]

- 4. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]